Phenanthrenequinone
Overview
Description
Phenanthrene-9,10-dione, also known as 9,10-phenanthrenequinone, is an organic compound with the molecular formula C14H8O2. It is a derivative of phenanthrene, characterized by the presence of two carbonyl groups at the 9 and 10 positions. This compound is an orange solid at room temperature and is insoluble in water .
Mechanism of Action
Target of Action
Phenanthrenequinone is primarily used to passivate silicon surfaces . It reacts with the dangling bonds on the silicon surface via a heteroatomic Diels-Alder reaction .
Mode of Action
This compound interacts with its targets, the dangling bonds on the silicon surface, through a heteroatomic Diels-Alder reaction . This reaction allows this compound to form a passivation layer on the silicon surface, protecting it from environmental factors and maintaining its semi-conducting properties .
Biochemical Pathways
This compound is known to catalyze the formation of trifluoromethyl radical from Langlois reagent . The formed radical then attacks the C=C bond of enyne, leading to a cyclization which results in the formation of a vinylic radical .
Pharmacokinetics
It’s known that this compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the passivation of silicon surfaces . This passivation layer protects the silicon surface from environmental factors, ensuring the stability and efficacy of the silicon’s semi-conducting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solubility of this compound . Additionally, the specific conditions of the silicon surface, such as the presence and arrangement of dangling bonds, can influence the effectiveness of this compound’s passivation action .
Biochemical Analysis
Biochemical Properties
Phenanthrene-9,10-dione is used as an artificial mediator for electron acceptor/donor in Mo/W containing formate dehydrogenase reduction of carbon dioxide to formate and vice versa . It is a better electron acceptor than the natural nicotinamide adenine dinucleotide (NAD+) .
Cellular Effects
The toxicological properties of Phenanthrene-9,10-dione have not been fully investigated . It may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation .
Molecular Mechanism
Phenanthrene-9,10-dione is thought to undergo a single electron oxidation of that double bond to a radical cation as a first step. The cation can trap water and then we can oxidize the radical to a cation. Eventually, you get to a diol which you can oxidize to a diketone .
Temporal Effects in Laboratory Settings
The stability of Phenanthrene-9,10-dione is noted to be stable and incompatible with strong oxidizing agents
Metabolic Pathways
Phenanthrene-9,10-dione is involved in the salicylate metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-9,10-dione can be synthesized through the oxidation of phenanthrene. One common method involves the use of chromium(VI) oxide as the oxidizing agent in the presence of sulfuric acid and water. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{CrO}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Phenanthrene-9,10-dione} + \text{Cr}_2\text{(SO}_4\text{)}_3 + \text{H}_2\text{O} ] This method is detailed in Organic Syntheses, Coll. Vol. 4, p.757 (1963) .
Industrial Production Methods: Industrial production of phenanthrene-9,10-dione typically involves large-scale oxidation processes using similar reagents and conditions as the laboratory synthesis. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction of phenanthrene-9,10-dione can yield phenanthrene-9,10-diol.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products:
Oxidation: Higher quinones.
Reduction: Phenanthrene-9,10-diol.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: Studied for its cytotoxic properties and potential use in cancer research.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, as a hardener for dental restoration, and for high-quality passivation on silicon surfaces
Comparison with Similar Compounds
Phenanthrene-9,10-dione is similar to other quinones, such as:
Anthraquinone: Another polycyclic aromatic quinone with similar redox properties.
Naphthoquinone: A simpler quinone with a similar mechanism of action.
Benzoquinone: A smaller quinone with comparable reactivity.
Uniqueness: Phenanthrene-9,10-dione is unique due to its specific structure, which allows it to intercalate into DNA and generate reactive oxygen species more effectively than some other quinones .
Properties
IUPAC Name |
phenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYAPXYZVYDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058901 | |
Record name | 9,10-Phenanthrenedione | |
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Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | 9,10-Phenanthrenedione | |
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Boiling Point |
About 360 °C | |
Record name | 9,10-PHENANTHRENEDIONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid | |
Record name | 9,10-PHENANTHRENEDIONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
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Density |
1.405 g/cu cm at 22 °C | |
Record name | 9,10-PHENANTHRENEDIONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | 9,10-Phenanthrenedione | |
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Mechanism of Action |
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols. | |
Record name | 9,10-PHENANTHRENEDIONE | |
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Color/Form |
Orange-red crystals, Orange needles, orange-red plates | |
CAS No. |
84-11-7 | |
Record name | 9,10-Phenanthrenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-11-7 | |
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Record name | 9,10-Phenanthrenedione | |
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Record name | Phenanthrenequinone | |
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Record name | Phenanthrenequinone | |
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Record name | 9,10-Phenanthrenedione | |
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Record name | 9,10-Phenanthrenedione | |
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Record name | 9,10-phenanthrenequinone | |
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Record name | 9,10-PHENANTHRENEDIONE | |
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Record name | 9,10-PHENANTHRENEDIONE | |
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Melting Point |
206-207 °C | |
Record name | 9,10-PHENANTHRENEDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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